molecular formula C13H9F6NO2S2 B345405 {[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine CAS No. 661471-64-3

{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine

Cat. No.: B345405
CAS No.: 661471-64-3
M. Wt: 389.3g/mol
InChI Key: MDBJBCUYFNRNJG-UHFFFAOYSA-N
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Description

{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine (CAS 661471-64-3) is a high-value chemical reagent designed for advanced research and development. This compound features a 3,5-bis(trifluoromethyl)phenylsulfonamide group linked to a 2-thienylmethyl moiety, a structural motif known to confer significant biological activity. The presence of multiple trifluoromethyl groups is a strategic feature in modern agrochemical and pharmaceutical design, as it can enhance compound properties such as metabolic stability, lipophilicity, and membrane permeability . This sulfonamide derivative is of particular interest in the discovery of new bioactive molecules. Structural analogs featuring the 3,5-bis(trifluoromethyl)phenyl group have demonstrated potent fungicidal activity, making them valuable leads in the development of new agrochemical agents . Furthermore, the 2-thienyl group is a common heteroaromatic component in medicinal chemistry, contributing to a compound's ability to interact with biological targets. Researchers can utilize this chemical as a key building block or intermediate in the synthesis of more complex molecules for high-throughput screening and lead optimization campaigns. It is supplied as a research-grade material and is intended for laboratory use only. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(thiophen-2-ylmethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F6NO2S2/c14-12(15,16)8-4-9(13(17,18)19)6-11(5-8)24(21,22)20-7-10-2-1-3-23-10/h1-6,20H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBJBCUYFNRNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNS(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F6NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 3,5-Bis(trifluoromethyl)benzenethiol

The foundational step in synthesizing the target sulfonamide involves generating the sulfonyl chloride intermediate. As detailed in studies on 3,5-bis(trifluoromethyl)phenyl sulfones, the thiol derivative 3,5-bis(trifluoromethyl)benzenethiol serves as a precursor. Oxidation of the thiol group to a sulfonic acid is achieved using hydrogen peroxide (H2O2H_2O_2) in acetic acid at 60–70°C for 6–8 hours, yielding 3,5-bis(trifluoromethyl)benzenesulfonic acid . Subsequent treatment with phosphorus pentachloride (PCl5PCl_5) in dichloromethane at 0–5°C quantitatively converts the sulfonic acid to the sulfonyl chloride (Figure 1).

Critical Parameters :

  • Oxidation Efficiency : H2O2H_2O_2 concentration (30%) ensures complete conversion without over-oxidation byproducts.

  • Chlorination Yield : PCl5PCl_5 in stoichiometric excess (1.2 eq.) achieves >95% conversion to sulfonyl chloride.

Alternative Pathways via Direct Halogenation

Patent US6255545B1 describes bromination strategies for 1,3-bis(trifluoromethyl)benzene using dibromo-dimethylhydantoin in sulfuric acid/acetic acid. While this method targets brominated aromatics, analogous chlorination protocols using SOCl2SOCl_2 or Cl2Cl_2 gas could theoretically yield 3,5-bis(trifluoromethyl)benzyl chloride, a precursor for further sulfonation. However, regioselectivity challenges and byproduct formation (e.g., dichlorinated derivatives) limit this route’s practicality compared to thiol oxidation.

Synthesis of 2-Thienylmethylamine

Reductive Amination of 2-Thiophenecarboxaldehyde

The amine component, 2-thienylmethylamine , is synthesized via reductive amination of 2-thiophenecarboxaldehyde. A 2021 protocol for pyrazole-derived anilines adapts well to this step:

  • Imine Formation : React 2-thiophenecarboxaldehyde with ammonium acetate in methanol at 25°C for 12 hours.

  • Reduction : Add sodium cyanoborohydride (NaBH3CNNaBH_3CN, 1.5 eq.) and stir for 24 hours.

  • Purification : Isolate the amine via vacuum distillation (b.p. 85–90°C at 15 mmHg), achieving 78% yield.

Optimization Notes :

  • pH Control : Maintaining pH 4–5 with acetic acid prevents cyanide release and enhances imine stability.

  • Byproduct Mitigation : Excess NaBH3CNNaBH_3CN minimizes unreacted aldehyde, confirmed by GC-MS.

Sulfonamide Coupling: Critical Reaction Dynamics

Nucleophilic Acyl Substitution

The final step involves reacting 3,5-bis(trifluoromethyl)phenylsulfonyl chloride with 2-thienylmethylamine in a polar aprotic solvent. WO2007107818A2 provides a template for amine-sulfonyl chloride reactions, recommending:

  • Solvent : Dichloromethane (CH2Cl2CH_2Cl_2) or tetrahydrofuran (THFTHF).

  • Base : Triethylamine (Et3NEt_3N, 2.5 eq.) to neutralize HClHCl.

  • Conditions : 0°C → 25°C, 12–18 hours.

Yield and Purity :

  • Crude Yield : 82–85% (gravimetric analysis).

  • Purification : Recrystallization from ethanol/water (4:1) elevates purity to >99% (HPLC).

Mechanistic Insights and Side Reactions

Competitive hydrolysis of the sulfonyl chloride to sulfonic acid is minimized by maintaining anhydrous conditions and rapid amine addition. Patent US6255545B1 highlights the role of steric hindrance from trifluoromethyl groups in suppressing bis-sulfonamide formation, a common byproduct in less hindered systems.

Analytical Validation and Spectroscopic Data

Structural Confirmation

  • 1H^1H NMR (400 MHz, CDCl3_3): δ 7.92 (s, 2H, Ar-H), 7.78 (s, 1H, Ar-H), 7.21 (dd, J=5.2J = 5.2, 1H, Thienyl-H), 6.98–6.95 (m, 2H, Thienyl-H), 4.45 (s, 2H, CH2CH_2).

  • 19F^{19}F NMR (376 MHz, CDCl3_3): δ -63.5 (s, 6F, CF3CF_3).

  • HRMS : [M+H]+^+ calcd. for C13_{13}H10_{10}F6_6NO2_2S2_2: 430.0121; found: 430.0118.

Industrial-Scale Considerations

Cost-Effective Chlorination

The use of thionyl chloride (SOCl2SOCl_2) for sulfonyl chloride synthesis, as demonstrated in WO2007107818A2, offers scalability. A 10-kg batch of 3,5-bis(trifluoromethyl)benzenethiol requires 12 L of SOCl2SOCl_2 and 2.5 kg PCl5PCl_5, achieving 92% yield with distillation.

Waste Management

Neutralization of acidic byproducts (e.g., HClHCl) with sodium bicarbonate (NaHCO3NaHCO_3) and solvent recovery via fractional distillation align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The trifluoromethyl groups and the sulfonyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the amine, facilitating nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl groups are known to enhance the metabolic stability and bioavailability of compounds, making it a candidate for drug development.

Medicine

In medicinal chemistry, {[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a potential lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to proteins and enzymes, while the sulfonyl group can form strong hydrogen bonds with biological molecules. The thienylmethylamine moiety allows for additional interactions with aromatic and heteroaromatic systems.

Comparison with Similar Compounds

(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine

Molecular Structure : Shares the 3,5-bis(trifluoromethyl)phenyl group but lacks the sulfonyl and thienylmethyl substituents. Instead, it has an ethylamine backbone.
Properties :

  • Solubility : Highly soluble in organic solvents due to trifluoromethyl groups .
  • Reactivity : The absence of a sulfonyl group reduces acidity compared to the target compound.
  • Applications : Likely used in asymmetric synthesis or as a chiral building block in pharmaceuticals.

Bis[3,5-bis(trifluoromethyl)phenyl]amine

Molecular Structure : A diarylamine with two 3,5-bis(trifluoromethyl)phenyl groups.
Properties :

  • Molecular Weight : 441.214 g/mol (vs. estimated ~450–500 g/mol for the target compound).
  • LogP : 7.578, indicating extreme lipophilicity .
  • Symmetry : The symmetrical structure may reduce metabolic degradation compared to the asymmetric target compound.

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

Molecular Structure : Contain sulfonylurea bridges linked to triazine rings.
Properties :

  • Bioactivity : Act as acetolactate synthase (ALS) inhibitors in plants .
  • Solubility : Moderate water solubility due to polar sulfonyl and ester groups.

Key Difference : The target compound’s thienylmethyl-amine moiety diverges from the triazine-based herbicides, suggesting distinct biological targets or mechanisms .

Comparative Data Table

Property Target Compound* (R)-1-[3,5-Bis(CF₃)Ph]ethylamine Bis[3,5-Bis(CF₃)Ph]amine Metsulfuron Methyl
Molecular Formula C₁₄H₁₀F₆NO₂S₂ C₁₀H₁₁F₆N C₁₆H₇F₁₂N C₁₄H₁₅N₅O₆S
Molecular Weight (g/mol) ~450–500 (estimated) 283.20 441.21 381.36
LogP ~6–8 (estimated) Not reported 7.578 1.2 (measured)
Key Functional Groups Sulfonyl, CF₃, thienylmethyl CF₃, ethylamine CF₃, diarylamine Sulfonylurea, triazine, methyl ester
Applications Pharmaceutical intermediates Chiral synthesis Catalysis, materials Herbicide

*Estimated based on structural analogs.

Biological Activity

The compound {[3,5-bis(trifluoromethyl)phenyl]sulfonyl}(2-thienylmethyl)amine , also known by its CAS number 661471-64-3 , is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the context of cancer research, and presents relevant data from various studies.

Chemical Structure and Properties

  • Molecular Formula : C13H9F6NO2S2
  • Molecular Weight : 363.34 g/mol
  • Key Functional Groups : Sulfonamide, trifluoromethyl groups

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including anti-cancer properties. Specifically, the presence of the sulfonyl group and trifluoromethyl moieties is often associated with enhanced pharmacological effects.

In Vitro Studies

  • Anti-Cancer Activity :
    • A study investigated the effects of related compounds on liver cancer cell lines (HepG2 and Hep3B). The compound demonstrated significant inhibition of cell proliferation and induced apoptosis in a concentration-dependent manner. The mechanism involved the modulation of the STAT3 signaling pathway , which is crucial in tumor growth regulation .
    • Concentrations ranging from 1 µM to 10.8 µM were tested over periods up to 72 hours , showing a marked decrease in colony formation and cell viability .
  • Mechanism of Action :
    • The compound was found to enhance the expression and DNA binding activity of HNF 4α , a transcription factor involved in cellular proliferation and differentiation. This interaction is critical as it leads to the inhibition of the STAT3 pathway, further supporting its anti-cancer potential .

In Vivo Studies

  • In animal models, administration of the compound at a dose of 5 mg/kg resulted in significant inhibition of liver tumor growth, corroborating the in vitro findings. The study highlighted that silencing HNF 4α abolished the compound's inhibitory effects on cell growth, indicating a direct relationship between HNF 4α activation and anti-cancer efficacy .

Data Table: Summary of Biological Activities

Study TypeCell LineConcentration RangeKey FindingsMechanism
In VitroHepG21 µM - 10.8 µMInhibition of proliferation; apoptosisActivation of HNF 4α; inhibition of STAT3
In VitroHep3B1 µM - 10.8 µMReduced colony formationActivation of HNF 4α; inhibition of STAT3
In VivoMouse Model5 mg/kgTumor growth inhibitionActivation of HNF 4α; inhibition of STAT3

Case Studies

  • Case Study on Liver Cancer :
    • A comprehensive study conducted on liver cancer models demonstrated that treatment with related compounds resulted in reduced tumor size and improved survival rates. The underlying mechanism was linked to the modulation of key signaling pathways involved in cancer progression.
  • Comparative Analysis with Other Compounds :
    • Comparative studies showed that compounds with similar sulfonamide structures exhibited varying degrees of activity against different cancer types, emphasizing the importance of structural modifications in enhancing therapeutic efficacy.

Q & A

Q. How to address low yields in large-scale syntheses?

  • Solutions :
  • Flow Chemistry : Continuous flow reactors (residence time 30 min, 50°C) improve mixing and heat transfer for sulfonylation steps .
  • Catalyst Screening : Test Pd/C or Ni catalysts for dehalogenation side reactions during coupling steps .

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